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Compound of Interest

Compound Name: PHPS1

cat. No.: B15542049

An In-depth Technical Guide to PHPS1: A Selective SHP2 Inhibitor

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the chemical structure, properties, and biological activity of PHPS1,
a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.

Chemical Structure and Properties

PHPS1, also known as Phenylhydrazonopyrazolone sulfonate 1, is a small molecule inhibitor of
Shp2.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers of PHPS1
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Identifier Value
4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo0-1-

IUPAC Name phenyl-4H-pyrazol-4-ylidenelhydrazinyl]-
benzenesulfonic acid[1]

CAS Number 314291-83-3[1][2]

Molecular Formula

C21H15Ns06S[1]

Canonical SMILES

0=C1N(C2=CC=CC=C2)N=C(C3=CC=C(--
INVALID-LINK--
=0)C=C3)/C1=N\NC4=CC=C(S(O)
(=0)=0)C=C4[1]

InChl

INChI=1S/C21H15N506S/c27-21-20(23-22-15-
8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-
7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-
13,22H,(H,30,31,32)/b23-20+[1]

Table 2: Physicochemical Properties of PHPS1

Property Value
Molecular Weight 465.44 g/mol [2]
Appearance Solid, Reddish crystalline solid[3][4]
10 mM in DMSO, 5 mg/mL in DMSO, 5 mg/mL
Solubility in DMF, 0.5 mg/mL in DMSO:PBS (pH 7.2) (1:1)
[1]
Solid Powder: -20°C for 12 months, 4°C for 6
Storage months. In Solvent:; -80°C for 6 months, -20°C

for 6 months

Biological Activity and Mechanism of Action

PHPSL1 is a potent, cell-permeable, and specific inhibitor of the protein tyrosine phosphatase

Shp2 (PTPN11). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role
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in signal transduction downstream of various receptor tyrosine kinases (RTKSs), regulating cell
proliferation, differentiation, and survival. As an oncogene, Shp2 is primarily involved in
activating the Ras/ERK signaling pathway.[2]

PHPS1 acts as a phosphotyrosine mimetic and a reversible, active-site targeting, substrate-
competitive inhibitor of Shp2.[4] It has been shown to inhibit Shp2-dependent cellular signaling
and the formation of tumor cell colonies.[4]

Table 3: Inhibitory Activity of PHPS1 against various Phosphatases

Phosphatase ICs0 (M) Ki (uM) Selectivity vs. Shp2
Shp2 2.1[1][4] 0.73[1][3][5]

PTP1B 19[1][4] 5.8[5] ~9-fold

Shp1 30[1][4] 10.7[5] ~14-fold

ECPTP 5.4[1][4] - ~2.6-fold

MptpA 39[1][4] - ~18.6-fold

PHPS1 exhibits little to no activity against other phosphatases such as PTPH1, STEP, PTPN7,
PTPRK, GLEPP1, or LAR2 at concentrations up to 50 uM.[4]

Signaling Pathways

PHPS1 specifically inhibits Shp2-dependent signaling pathways. A primary target of this
inhibition is the Ras-ERK (MAPK) pathway. By inhibiting Shp2, PHPS1 prevents the
dephosphorylation of downstream targets, which in turn suppresses the sustained activation of
Erk1/2.[6] However, it does not affect the PI3K/Akt or Stat3 signaling pathways.[2]
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PHPS1 inhibits the Shp2-mediated activation of the Ras-ERK pathway.
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Experimental Protocols
SHP2 Biochemical Inhibition Assay

This protocol determines the in vitro inhibitory activity of PHPS1 against the SHP2 enzyme.

Workflow:

Assay
p-| Add diluted Pt Add diluted SHI wba at room ‘Add DIFMUP substrate Incubate and monitor ' Measure fluorescence
DMSO to 384+ weII pl 0 the pl emperature to initiate reaction fluorescent ce intensity

Click to download full resolution via product page

Workflow for the SHP2 biochemical inhibition assay.

Methodology:

o Prepare serial dilutions of PHPS1 in DMSO. Further dilute these in the assay buffer.

e Add the diluted PHPS1 or DMSO (as a vehicle control) to the wells of a 384-well plate.
e Add the purified full-length human SHP2 enzyme to the wells.

¢ Incubate the plate at room temperature.

« Initiate the reaction by adding a fluorescent substrate, such as 6,8-difluoro-4-
methylumbelliferyl phosphate (DiFMUP).

» Monitor the increase in fluorescence over time as the substrate is dephosphorylated.
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» Calculate the initial reaction velocities from the linear portion of the fluorescence versus time

curves.

» Determine the ICso value by plotting the inhibitor concentration against the percentage of
enzyme inhibition.

HGFI/SF-Induced Cell Scattering Assay

This assay assesses the ability of PHPS1 to inhibit the scattering of epithelial cells induced by
Hepatocyte Growth Factor/Scatter Factor (HGF/SF).

Methodology:

Plate Madin-Darby Canine Kidney (MDCK) epithelial cells in a culture dish and allow them to
form colonies.

o Treat the cells with a specific concentration of PHPS1 (e.g., 5 uM) or DMSO as a control.
o Stimulate the cells with HGF/SF (e.g., 1 unit/mL).

 Incubate the cells for a period of time (e.g., 20 hours) to allow for cell scattering.

o Observe and image the cell colonies using light microscopy.

e Quantify the degree of cell scattering by measuring the area of dispersed cells relative to the
initial colony size.

Western Blot for Erk1/2 Phosphorylation

This protocol is used to determine the effect of PHPS1 on the phosphorylation of Erk1/2 in
response to HGF/SF stimulation.

Workflow:
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Experimental workflow for Western blot analysis of Erk1/2 phosphorylation.
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Methodology:

MDCK cells are pretreated with varying concentrations of PHPS1.

The cells are then stimulated with HGF/SF.

Total cell lysates are prepared and subjected to SDS-PAGE.

Proteins are transferred to a PVYDF membrane.

The membrane is immunoblotted with antibodies specific for phospho-Erk1/2 (P-Erk1/2) and
total Erk1/2.

The signal is detected using a chemiluminescent substrate.

Applications in Research and Drug Development

PHPS1 serves as a valuable research tool for dissecting the role of Shp2 in various signaling
pathways. Its specificity for Shp2 over other related phosphatases makes it a precise
instrument for studying Shp2-dependent cellular processes.[6] Furthermore, the ability of
PHPS1 to inhibit the growth of human tumor cell lines suggests that it, or its derivatives, could
be further developed as therapeutic agents for cancers that are dependent on Shp2 signaling.

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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